molecular formula C22H28N2O7S B2769844 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide CAS No. 921926-90-1

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2769844
CAS No.: 921926-90-1
M. Wt: 464.53
InChI Key: VPZPBIYDJCAMEN-UHFFFAOYSA-N
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Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide is a synthetic organic compound known for its intricate chemical structure and potential applications in various scientific fields, such as chemistry, biology, medicine, and industry. This compound features a unique arrangement of functional groups, including methoxy groups, a sulfonamide linkage, and an isoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide involves several key steps:

  • Formation of 6,7-Dimethoxy-3,4-dihydroisoquinoline: : This intermediate is typically synthesized via a Pictet-Spengler reaction, which combines an aldehyde with an amine in the presence of an acid catalyst.

  • Sulfonylation Reaction: : The intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.

  • Amide Bond Formation: : Finally, the resulting sulfonamide intermediate undergoes a coupling reaction with 3,5-dimethoxybenzoic acid to form the target compound.

Industrial Production Methods: The industrial production of this compound may involve large-scale batch or continuous flow processes to enhance yield and purity while maintaining cost-efficiency. The use of automated reactors and optimized reaction conditions helps streamline production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, potentially affecting the methoxy or isoquinoline groups.

  • Reduction: : Reduction reactions might target the sulfonamide linkage or other reducible groups in the structure.

  • Substitution: : Various substitution reactions can modify the benzamide or isoquinoline moieties, introducing new functional groups.

Common Reagents and Conditions:
  • Oxidation Reagents: : Agents such as potassium permanganate or hydrogen peroxide can facilitate oxidation.

  • Reduction Reagents: : Catalytic hydrogenation or sodium borohydride are common for reduction.

  • Substitution Reagents: : Halogenation agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products depend on the specific type of reaction. For example:

  • Oxidation: : Hydroxylated derivatives

  • Reduction: : Reduced forms of the original compound

  • Substitution: : Modified compounds with new functional groups

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its therapeutic potential in various disease models.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide involves specific interactions with molecular targets and pathways:

  • Molecular Targets: : May interact with enzymes or receptors due to its functional groups.

  • Pathways: : Could modulate biochemical pathways related to its target interactions, influencing cellular processes.

Comparison with Similar Compounds

Unique Features:

  • Structural Complexity: : The presence of both sulfonamide and benzamide linkages.

  • Functional Group Diversity: : Methoxy, isoquinoline, and sulfonyl groups.

Similar Compounds:
  • N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-benzoic acid: : Lacks the methoxy groups on the benzamide moiety.

  • N-(2-((6,7-Dihydroxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide: : Substitutes the methoxy groups with hydroxyl groups.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S/c1-28-18-9-16(10-19(13-18)29-2)22(25)23-6-8-32(26,27)24-7-5-15-11-20(30-3)21(31-4)12-17(15)14-24/h9-13H,5-8,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZPBIYDJCAMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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